N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a research compound with the molecular formula C21H21F3N2O3 and a molecular weight of 406.4 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
The synthetic routes and reaction conditions for N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involve several steps. The preparation typically starts with the synthesis of the oxan-4-ylmethyl and trifluoromethylphenyl intermediates. These intermediates are then coupled through a series of reactions, including amidation and condensation reactions, to form the final ethanediamide compound. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research involving this compound may focus on its potential therapeutic effects and pharmacological properties.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can be compared with other similar compounds, such as:
- N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(fluoromethyl)phenyl]ethanediamide
- N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(chloromethyl)phenyl]ethanediamide These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the trifluoromethyl group in N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide makes it unique, potentially enhancing its stability and altering its interaction with molecular targets.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c22-21(23,24)16-6-8-17(9-7-16)26-19(28)18(27)25-14-20(10-12-29-13-11-20)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPGCFRADKJIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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